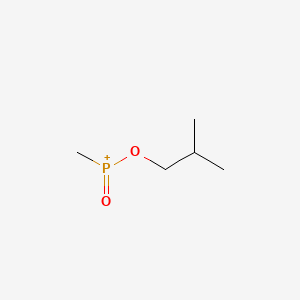![molecular formula C17H25FN2O2 B8677788 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
概要
説明
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is a synthetic organic compound with the molecular formula C17H25FN2O2 and a molecular weight of 308.4 g/mol
準備方法
The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzylamino group. One common synthetic route involves the use of tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations .
化学反応の分析
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and benzylamino group play crucial roles in its binding affinity and selectivity . The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context .
類似化合物との比較
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can be compared with similar compounds such as:
tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate: This compound differs by having a hydroxyl group instead of a fluorine atom.
Ethyl (3S,4S)-4-(benzylamino)-3-hydroxy-1-piperidinecarboxylate: This compound has an ethyl ester group instead of a tert-butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H25FN2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl (3S,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1 |
InChIキー |
JXBLMDWEOQDVAC-GJZGRUSLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)NCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
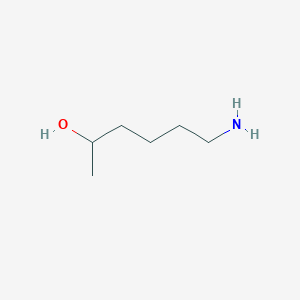
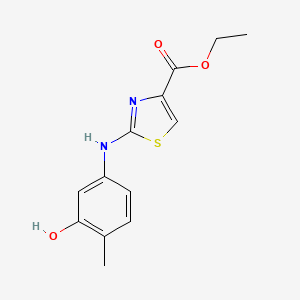

![3-Aminotricyclo[2,2,1,02,6]heptane](/img/structure/B8677717.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8677721.png)
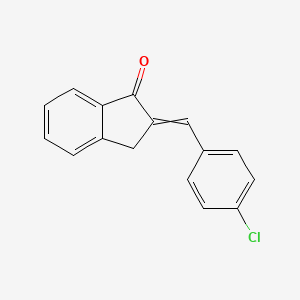
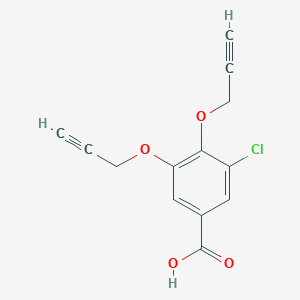
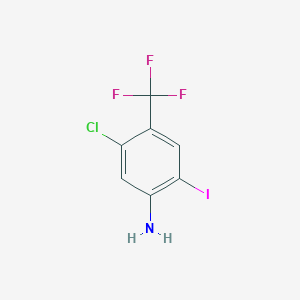
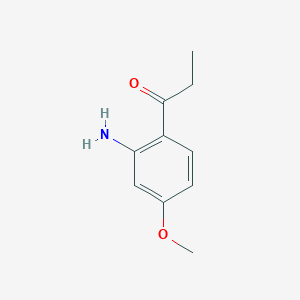
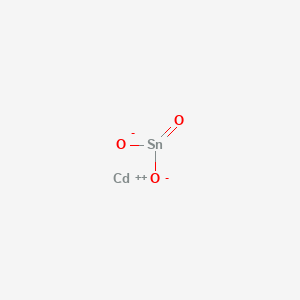
![2-Pyridinamine,5-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]-](/img/structure/B8677760.png)
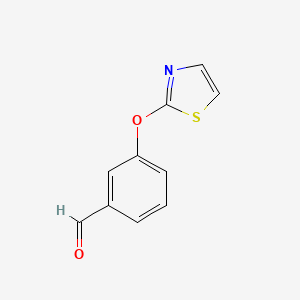
![N-[2-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-ethyl}-acetamide](/img/structure/B8677782.png)
